molecular formula C15H27NO6 B610193 Pregabalin arenacarbil CAS No. 1174748-30-1

Pregabalin arenacarbil

Katalognummer: B610193
CAS-Nummer: 1174748-30-1
Molekulargewicht: 317.382
InChI-Schlüssel: YDHZNJWFIYERIF-NEPJUHHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pregabalin arenacarbil is a compound structurally related to pregabalin, which is marketed under the brand name Lyrica. Pregabalin is an anticonvulsant and analgesic medication used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder . This compound shares similar therapeutic properties and is used for similar indications.

Analyse Chemischer Reaktionen

Pregabalin undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions include pregabalin itself and its various derivatives.

Wissenschaftliche Forschungsanwendungen

Indications and Pharmacological Mechanisms

Primary Indications:

  • Neuropathic pain associated with diabetic peripheral neuropathy
  • Postherpetic neuralgia
  • Fibromyalgia
  • Adjunctive therapy for partial-onset seizures
  • Neuropathic pain due to spinal cord injury

Mechanism of Action:
Pregabalin binds to the alpha-2-delta subunit of voltage-gated calcium channels, inhibiting excitatory neurotransmitter release. This mechanism contributes to its analgesic and anticonvulsant properties .

Comparative Effectiveness

A meta-analysis comparing pregabalin with gabapentin for neuropathic pain management revealed that pregabalin demonstrated superior efficacy in reducing pain intensity as measured by the Visual Analog Scale (VAS). The analysis included 14 studies with a total of 3,346 patients, showing significant improvements in quality of life metrics (SF-12/SF-36/EQ-5D) among those treated with pregabalin .

Outcome Measure Pregabalin Gabapentin Statistical Significance
VAS ImprovementSignificantLess significantSMD −0.47 (95% CI −0.74 to −0.19)
Quality of LifeHigherLowerSMD 0.39 (95% CI 0.11–0.68)
Days with No/Mild PainMore DaysFewer DaysMD 9.00 (95% CI 8.93–9.07)
Days with Severe PainFewer DaysMore DaysMD −3.00 (95% CI −4.96 to −1.04)

Safety Profile

Pregabalin is generally well tolerated; however, it can cause side effects such as dizziness, somnolence, peripheral edema, and weight gain . A comprehensive review of adverse events from clinical trials indicates that most side effects are mild to moderate and often resolve within weeks of treatment initiation.

Adverse Effects Table

Adverse Effect Placebo (%) Pregabalin 150 mg/day (%) Pregabalin 300 mg/day (%) Pregabalin 600 mg/day (%)
Dizziness4.45.522.024.7
Somnolence3.83.913.213.1
Peripheral Edema7.44.78.215.4
Weight Gain0.84.79.910.6

Case Studies and Research Findings

Several key studies have been conducted to evaluate the effectiveness and safety of pregabalin in various populations:

  • Bansal et al., 2009 : This study highlighted the efficacy of pregabalin in treating diabetic neuropathy.
  • Freynhagen et al., 2005 : Focused on the effectiveness in postherpetic neuralgia.
  • Dworkin et al., 2003 : Provided insights into fibromyalgia treatment outcomes.

These studies consistently demonstrate that pregabalin is effective in reducing pain and improving quality of life across multiple neuropathic pain conditions.

Wirkmechanismus

Pregabalin exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P . This mechanism reduces neuronal excitability and provides analgesic and anticonvulsant effects.

Vergleich Mit ähnlichen Verbindungen

Pregabalin arenacarbil is compared with other similar compounds, such as gabapentin and silagaba compounds:

This compound is unique due to its high binding affinity to the α2δ subunit and its effectiveness in treating a wide range of neuropathic pain conditions.

Eigenschaften

IUPAC Name

(3S)-5-methyl-3-[[[(1R)-1-(2-methylpropanoyloxy)ethoxy]carbonylamino]methyl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO6/c1-9(2)6-12(7-13(17)18)8-16-15(20)22-11(5)21-14(19)10(3)4/h9-12H,6-8H2,1-5H3,(H,16,20)(H,17,18)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHZNJWFIYERIF-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)OC(C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](OC(=O)C(C)C)OC(=O)NC[C@@H](CC(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174748-30-1
Record name Pregabalin arenacarbil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174748301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREGABALIN ARENACARBIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNY093NZ79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of (41) (270 mg, 0.663 mmol) in ethanol (20 mL) was stirred with 10% Pd on carbon (11 mg) in a 50 mL round-bottomed flask under an atmosphere of hydrogen gas (balloon). The reaction was judged complete in 30 min. (monitoring by TLC and LC/MS). The mixture was filtered through a pad of Celite, and the solvent removed in vacuo to afford the title compound (33) as a mixture of two diastereomers (177 mg, 84%). 1H—NMR (CDCl3, 400 MHz): δ 0.89 (m, 6H), 1.16 (m, 8H), 1.46 (d, 3H), 1.66 (m, 1H), 2.11-2.36 (m, 3H), 2.52 (m, 1H), 3.11 (m, 1H), 3.27 (m, 1H), 5.08 (t, 1H), 6.77 (m, 1H). MS (ESI) m/z 316.20 (M−H−).
Name
( 41 )
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One
Name
title compound ( 33 )

Synthesis routes and methods II

Procedure details

To a stirred suspension of pregabalin (2) (150 mg, 0.94 mmol) in anhydrous dichloromethane (10 mL) at 0° C. was added triethylamine (0.26 mL, 1.88 mmol) and trimethylchlorosilane (0.24 mL, 1.88 mmol). After stirring for 15 min at 0° C., a solution of α-isobutanoyloxyethyl-p-nitrophenyl carbonate (111) (267 mg, 0.94 mmol) in dichloromethane (3 mL) was added. The resulting mixture was stirred at room temperature for 1.5 h. The reaction mixture was acidified with citric acid and extracted with dichloromethane. The combined organic extracts were washed with brine and dried over Na2SO4. After filtration and evaporation, the crude product was purified by silica gel chromatography, eluting first with dichloromethane to remove nitrophenol, then with 30% ethyl acetate in dichloromethane to afford 130 mg (48%) of the title compound as a mixture of two diastereomers. 1H-NMR (CDCl3, 400 MHz): δ 0.90 (m, 6H), 1.70 (m, 8H), 1.46 (d, J=5.6 Hz, 3H), 1.66 (1H, m), 2.15 (m, 1H), 2.33 (m, 2H), 2.53 (m, 1H), 3.12 (m, 1H), 3.29 (m, 1H), 5.08 (t, J=6.0 Hz, 1H), 6.79 (m, 1H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Name
α-isobutanoyloxyethyl-p-nitrophenyl carbonate
Quantity
267 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
title compound
Yield
48%

Synthesis routes and methods III

Procedure details

Name
CC(C)CC(CNC(=O)OC(C)OC(=O)C(C)C)CC(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)CC(CNC(=O)OC(C)OC(=O)C(C)C)CC(=O)O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pregabalin arenacarbil
Reactant of Route 2
Reactant of Route 2
Pregabalin arenacarbil
Reactant of Route 3
Pregabalin arenacarbil
Reactant of Route 4
Reactant of Route 4
Pregabalin arenacarbil
Reactant of Route 5
Pregabalin arenacarbil
Reactant of Route 6
Pregabalin arenacarbil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.